4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate
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Overview
Description
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate is a complex organic compound with a molecular formula of C19H19FN2O4S and a molecular weight of 390.43 g/mol This compound is characterized by the presence of an imidazole ring substituted with a methoxyphenyl group and a propyl group, along with a phenyl sulfurofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde. The methoxyphenyl and propyl groups are introduced through subsequent substitution reactions.
The phenyl sulfurofluoridate moiety is typically introduced via a reaction between a phenol derivative and sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The final step involves coupling the imidazole derivative with the phenyl sulfurofluoridate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, the use of Pd-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas has been reported as an effective method for producing similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl sulfurofluoridate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the sulfurofluoridate moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl Sulfurofluoridate
- 4-Chlorophenyl Sulfurofluoridate
- 3-Methoxyphenyl Sulfurofluoridate
- 4-Bromophenyl Sulfurofluoridate
Uniqueness
4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate is unique due to the presence of both an imidazole ring and a phenyl sulfurofluoridate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19FN2O4S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-(4-fluorosulfonyloxyphenyl)-4-(3-methoxyphenyl)-1-propylimidazole |
InChI |
InChI=1S/C19H19FN2O4S/c1-3-11-22-13-21-18(15-5-4-6-17(12-15)25-2)19(22)14-7-9-16(10-8-14)26-27(20,23)24/h4-10,12-13H,3,11H2,1-2H3 |
InChI Key |
HFDGIYUMHXNMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=C1C2=CC=C(C=C2)OS(=O)(=O)F)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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